1,2-Bis(2-bromoethyl)benzene
Overview
Description
1,2-Bis(2-bromoethyl)benzene is an organobromine compound . It has a linear formula of C10H12Br2 . It is also known by other names such as β-Bromoethylbenzene, β-Phenethyl bromide, β-Phenylethyl bromide .
Synthesis Analysis
This compound can be synthesized by the reaction of phenethyl alcohol with hydrogen bromide . The phenethyl alcohol is heated to 110°C, hydrogen bromide is slowly introduced, and the reaction is refluxed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H12Br2 . The molecular weight of the compound is 292.01 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.01 . It has a density of 1.627 g/cm3 at 25 °C .Scientific Research Applications
Synthesis and Functionalization
1,2-Bis(2-bromoethyl)benzene and its derivatives have been utilized extensively in organic synthesis. It's used as a starting material for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores. For instance, one study demonstrates the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes through cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation, highlighting its versatility in creating Suzuki reagents and Stille coupling reactions (Reus et al., 2012).
Reactions with Organotin and Tetrazoles
Another significant application is observed in reactions involving organotin tetrazoles. For example, the reaction of 1,2-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with 1,2-dibromoethane yields various substituted tetrazole isomers, demonstrating its potential in synthesizing functionalized poly-tetrazoles (Bethel et al., 1999).
Electrochemical Applications
In the field of electrochemistry, 1,2-bis(bromomethyl)benzene is studied for its role in electro-synthetic reactions. It's used in the green and efficient Diels-Alder electro-organic cyclization reaction with naphthoquinone derivatives, showcasing its application in environmentally friendly synthesis processes (Habibi et al., 2015).
Supramolecular Chemistry
The compound also plays a crucial role in supramolecular chemistry. For example, it's involved in the formation of supramolecular coordination networks stabilized by various secondary bonding interactions. This underlines its utility in the study and design of novel molecular structures (Allen et al., 2009).
Safety and Hazards
1,2-Bis(2-bromoethyl)benzene is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using it only in a well-ventilated area or outdoors .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It has been used as a reactant to synthesize lactone derivatives by sn-catalyzed double carbonylation reaction and α-iminocarboxamides via a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of smi2 .
Result of Action
It is known that the compound can be used as a reactant in certain chemical reactions
Biochemical Analysis
Biochemical Properties
It is known that bromoethyl groups can participate in various biochemical reactions, such as free radical reactions . The bromine atoms in the bromoethyl groups can be replaced by other groups in nucleophilic substitution reactions, leading to the formation of new compounds .
Molecular Mechanism
It is known that bromoethyl groups can participate in free radical reactions
properties
IUPAC Name |
1,2-bis(2-bromoethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBILWTXEXMRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394181 | |
Record name | 1,2-bis(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17379-00-9 | |
Record name | 1,2-bis(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.